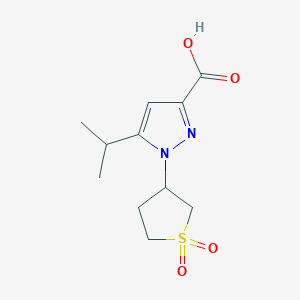

![molecular formula C19H16O5 B2742571 3-(Methoxycarbonyl)-2-methylbenzo[b]furan-5-yl 2-methylbenzoate CAS No. 308297-71-4](/img/structure/B2742571.png)

3-(Methoxycarbonyl)-2-methylbenzo[b]furan-5-yl 2-methylbenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

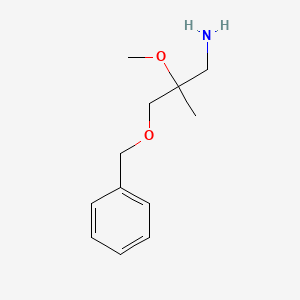

The compound “3-(Methoxycarbonyl)-2-methylbenzo[b]furan-5-yl 2-methylbenzoate” is a complex organic molecule. It contains functional groups such as methoxycarbonyl and methylbenzoate, which are commonly found in various organic compounds .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of the furan ring and the various functional groups .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions take place. The presence of the furan ring and the methoxycarbonyl and methylbenzoate groups could make it reactive towards certain reagents .Applications De Recherche Scientifique

Anticancer and Antiangiogenic Properties

Novel 3-arylaminobenzofuran derivatives, including compounds with structural similarities to 3-(Methoxycarbonyl)-2-methylbenzo[b]furan-5-yl 2-methylbenzoate, have been synthesized and evaluated for their anticancer and antiangiogenic activities. These compounds have shown potent inhibitory effects on cancer cell proliferation, apoptosis induction, and vascular disrupting properties in vitro and in vivo, targeting the colchicine site on tubulin. This demonstrates a promising avenue for the development of new anticancer therapeutics (Romagnoli et al., 2015).

Photoreactive Synthesis Applications

Research into the photochemical synthesis of 3-amino-5-perfluoroaryl-1,2,4-oxadiazoles highlights the use of photoreaction mechanisms that could involve precursors or related structures to this compound. These methodologies offer insights into creating complex heterocyclic structures, potentially useful in material science or as pharmacophores (Buscemi et al., 2001).

Bioactive Compound Synthesis

The synthesis of potentially bioactive compounds from visnaginone, involving reactions that could be related to or involve this compound, has been explored. This includes the creation of chalcones, pyrazoline derivatives, and other heterocyclic compounds, highlighting the versatility of furan-based compounds in medicinal chemistry (Abdel Hafez et al., 2001).

Green Chemistry Applications

Fully bio-based benzoxazines have been synthesized from guaiacol, furfurylamine, and stearylamine, demonstrating an environmentally friendly approach to polymer science. These compounds, related to the broader class of furan-based chemicals, show potential in creating sustainable materials with desirable thermal and mechanical properties (Wang et al., 2012).

Synthetic Methodology and Mechanistic Studies

Studies on the synthesis and mechanistic pathways of creating dibenzofuran and carbazole-substituted compounds offer insights into the reactivity and potential applications of this compound analogs. These include the construction of 2-arylbenzo[b]furans, showcasing innovative approaches to complex organic synthesis (Ruan et al., 2014).

Mécanisme D'action

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it were a volatile compound, it could pose a risk of inhalation. If it were a strong acid or base, it could pose a risk of burns.

Orientations Futures

Propriétés

IUPAC Name |

methyl 2-methyl-5-(2-methylbenzoyl)oxy-1-benzofuran-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O5/c1-11-6-4-5-7-14(11)18(20)24-13-8-9-16-15(10-13)17(12(2)23-16)19(21)22-3/h4-10H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMMIBHBPWUYZMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)OC2=CC3=C(C=C2)OC(=C3C(=O)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

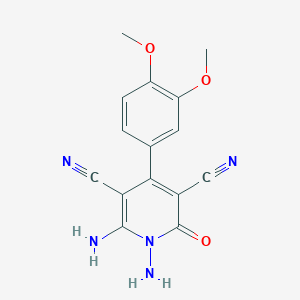

![2-(4-{[3,5-Bis(trifluoromethyl)benzyl]oxy}phenyl)-4-(2-thienyl)pyrimidine](/img/structure/B2742489.png)

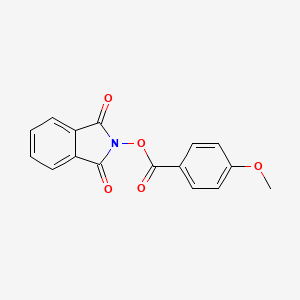

![ETHYL 2-[2-(4-METHYLBENZENESULFONAMIDO)BENZAMIDO]-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE](/img/structure/B2742493.png)

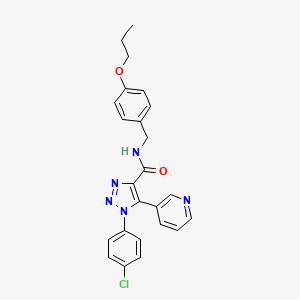

![3-(2-Bromophenyl)-N-[4-methyl-3-(2-oxopiperidin-1-YL)phenyl]propanamide](/img/structure/B2742495.png)

![1-{1-[(tert-butoxy)carbonyl]azepan-4-yl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2742499.png)

![2-({6-[(2-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(4-fluorophenyl)acetamide](/img/structure/B2742501.png)

![3-[5-(2-ethylphenoxy)-1,3-dimethyl-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2742502.png)

![2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B2742506.png)

![5-(3-fluorobenzyl)-7-(3-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2742508.png)

![4-(2-(2-ethoxy-5-fluorophenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2742509.png)